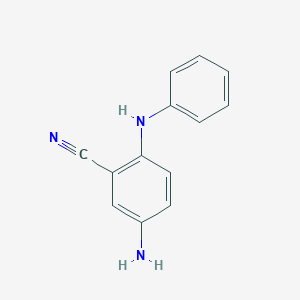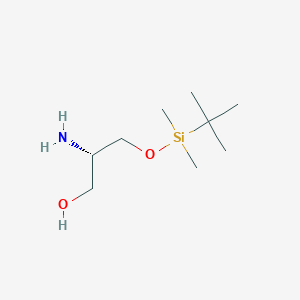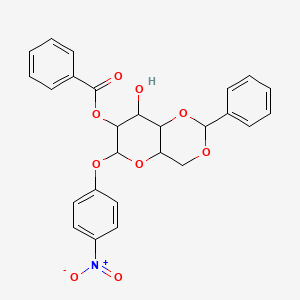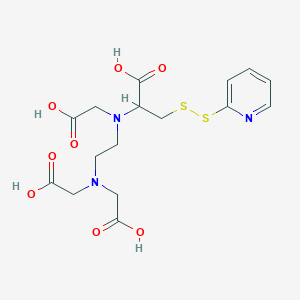
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid is a complex organic compound known for its unique structure and properties. It has been utilized in various scientific research fields, particularly in the study of metal complexes and their interactions with biological molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridyl and diaza components, followed by their coupling through dithio linkages. The carboxymethyl groups are then introduced through carboxylation reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithio linkages.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
科学的研究の応用
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid has several scientific research applications:
作用機序
The mechanism of action of 3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxymethyl and diaza groups, which can then interact with biological molecules such as proteins and DNA. This chelation process is crucial for its applications in biochemistry and medicine .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with a structure similar to EDTA but with additional binding sites.
Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer binding sites compared to EDTA and DTPA.
Uniqueness
3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid is unique due to its dithio linkages and pyridyl groups, which provide additional stability and specificity in metal complexation. This makes it particularly useful in applications requiring stable and specific metal-ligand interactions .
特性
分子式 |
C16H21N3O8S2 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-(pyridin-2-yldisulfanyl)propanoic acid |
InChI |
InChI=1S/C16H21N3O8S2/c20-13(21)7-18(8-14(22)23)5-6-19(9-15(24)25)11(16(26)27)10-28-29-12-3-1-2-4-17-12/h1-4,11H,5-10H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChIキー |
XATXEOKUEKWAQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SSCC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
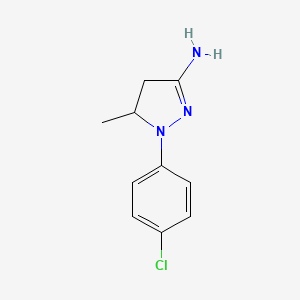
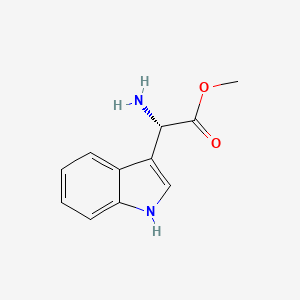
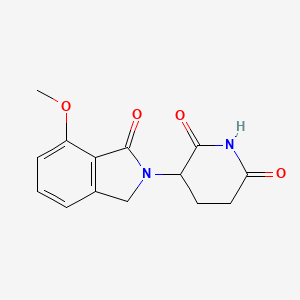
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)
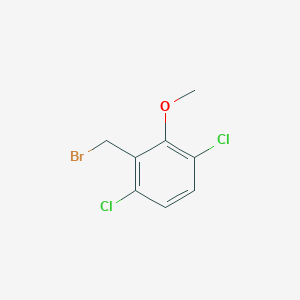

![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
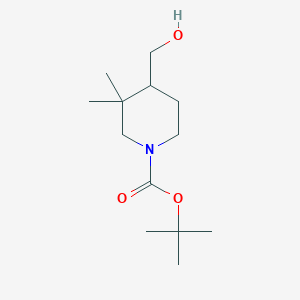
![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)
